4-(tert-Butyldimethylsiloxy)benzyl alcohol

Protecting group chemistry Desilylation kinetics Orthogonal deprotection

4-(tert-Butyldimethylsiloxy)benzyl alcohol (CAS 138585-08-7), also cataloged as TBS-benzyl alcohol or TBDMS-benzyl alcohol, is a silyl ether derivative (C₁₃H₂₂O₂Si, MW 238.4 g/mol) in which a tert-butyldimethylsilyl (TBDMS/TBS) group masks the phenolic –OH of 4-hydroxybenzyl alcohol. This protection strategy is fundamental in multi-step organic synthesis because the free phenol would otherwise interfere with oxidation, nucleophilic addition, or metalation reactions.

Molecular Formula C13H22O2Si
Molecular Weight 238.4 g/mol
CAS No. 138585-08-7
Cat. No. B156510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyldimethylsiloxy)benzyl alcohol
CAS138585-08-7
Molecular FormulaC13H22O2Si
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CO
InChIInChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9,14H,10H2,1-5H3
InChIKeyFQYWTODLVZFTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyldimethylsiloxy)benzyl Alcohol (CAS 138585-08-7): Sourcing Guide for a Bench-Stable Phenol-Protected Building Block


4-(tert-Butyldimethylsiloxy)benzyl alcohol (CAS 138585-08-7), also cataloged as TBS-benzyl alcohol or TBDMS-benzyl alcohol, is a silyl ether derivative (C₁₃H₂₂O₂Si, MW 238.4 g/mol) in which a tert-butyldimethylsilyl (TBDMS/TBS) group masks the phenolic –OH of 4-hydroxybenzyl alcohol [1]. This protection strategy is fundamental in multi-step organic synthesis because the free phenol would otherwise interfere with oxidation, nucleophilic addition, or metalation reactions. The compound serves exclusively as a protected intermediate—not a bioactive molecule—and its procurement value is determined solely by how well the TBDMS group balances stability during synthesis against clean, selective removal at the required step.

Why Generic Substitution of 4-(tert-Butyldimethylsiloxy)benzyl Alcohol (CAS 138585-08-7) Fails: The Silyl Ether Performance Gap


Although any silyl chloride can theoretically react with 4-hydroxybenzyl alcohol to give a protected species, the resulting silyl ethers differ profoundly in hydrolytic stability, chemoselectivity during deprotection, and compatibility with downstream oxidation or coupling steps. The TMS (trimethylsilyl) analog is cleaved by trace moisture or mildly acidic workup, rendering it unsuitable for multi-step sequences [1]. At the other extreme, the TBDPS (tert-butyldiphenylsilyl) analog resists selective oxidative deprotection and introduces excessive steric bulk that can impede subsequent benzylic alcohol transformations . The TBDMS derivative represented by CAS 138585-08-7 occupies the narrow performance window where the protecting group is stable enough to survive reactive conditions yet removable under mild, orthogonal protocols. Substituting with an 'in-class' analog without quantitative benchmarking against the specific reaction sequence therefore risks premature deprotection, failed selective oxidation, or sluggish kinetics at the benzylic position. The evidence items below provide the numerical basis for selecting this compound over its closest alternatives.

4-(tert-Butyldimethylsiloxy)benzyl Alcohol (CAS 138585-08-7): Quantified Performance Evidence vs. Closest Silyl Ether Analogs


TBDMS vs. TIPS Deprotection Rate: 5-Fold Faster Cleavage with KHF₂ at Room Temperature

When phenolic TBDMS and TIPS ethers are treated with KHF₂ in MeOH at room temperature, the TBDMS ether undergoes complete cleavage within 30 minutes, whereas the TIPS (triisopropylsilyl) ether requires 2.5 hours. The relative ease of cleavage follows TBDMS ≈ TBDPS > TIPS [1]. This 5-fold rate difference enables selective phenolic deprotection in the presence of a TIPS-protected alcohol on the same substrate.

Protecting group chemistry Desilylation kinetics Orthogonal deprotection

Oxidation Selectivity: CrO₃–H₅IO₆ System Preferentially Processes TBDMS Ether Over TBDPS Ether

The CrO₃–H₅IO₆ oxidation system at –78 °C converts benzylic TBDMS ethers to the corresponding carbonyl compounds in high yield while leaving TBDPS ethers largely untouched . This orthogonality is not achievable with the TBDPS analog: if the 4-hydroxybenzyl alcohol were TBDPS-protected, the benzylic position could not be selectively oxidized without cleaving the protecting group. The TBDMS group thus permits benzylic alcohol oxidation to the aldehyde while the phenolic silyl ether remains intact.

Chemoselective oxidation Benzylic alcohol differentiation Silyl ether orthogonality

Hydrolytic Stability vs. TMS Ether: ~10⁴-Fold Superiority Prevents Premature Deprotection During Aqueous Workup

The TBDMS ether is approximately 10⁴ times more resistant to solvolysis than the corresponding trimethylsilyl (TMS) ether [1]. In practical terms, the TMS-protected 4-hydroxybenzyl alcohol would be cleaved by standard aqueous workup or mildly acidic conditions (e.g., AcOH/H₂O at 25 °C), whereas the TBDMS-protected compound survives these operations [2]. This is the foundational reason the TBDMS group replaced TMS in multi-step synthesis.

Hydrolytic stability Silyl ether robustness Multi-step synthesis compatibility

Selective Deprotection Orthogonality: Phenolic TBDMS Survives Conditions That Cleave Primary Benzylic TBDMS Ethers

In competitive reactions, KHF₂ in MeOH at room temperature selectively cleaves phenolic TBDMS ethers while leaving primary benzylic alcohol TBDMS ethers intact [1]. This is critical because 4-(tert-Butyldimethylsiloxy)benzyl alcohol contains both a phenolic TBDMS ether and a free benzylic alcohol. The data confirm that the phenolic TBDMS can be selectively removed without touching a separately TBDMS-protected benzylic alcohol elsewhere in the molecule. This orthogonality is not achievable with TMS-protected analogs, where both sites would be cleaved indiscriminately.

Chemoselective deprotection Phenol vs. benzylic alcohol differentiation Orthogonal protecting group strategy

Best Research and Industrial Application Scenarios for 4-(tert-Butyldimethylsiloxy)benzyl Alcohol (CAS 138585-08-7)


Synthesis of Pharmaceutical Intermediates Requiring Sequential Phenol Deblocking After Benzylic Oxidation

In medicinal chemistry campaigns where a 4-hydroxybenzyl alcohol scaffold must first undergo benzylic oxidation to the aldehyde or carboxylic acid and only later reveal the free phenol for coupling, 4-(tert-Butyldimethylsiloxy)benzyl alcohol is the preferred protected intermediate. The CrO₃–H₅IO₆ oxidation system selectively processes the benzylic TBDMS ether or free alcohol while preserving the phenolic TBDMS group . The phenol can subsequently be released with KHF₂ in MeOH within 30 min at room temperature without affecting benzylic alcohol TBDMS ethers elsewhere in the molecule [1].

Multi-Step Oligosaccharide or Nucleoside Assembly Using Orthogonal Silyl Protection

Carbohydrate and nucleoside chemistry frequently demands that a primary benzylic or sugar hydroxyl be protected with one silyl group (e.g., TBDPS) while the phenolic hydroxyl carries a different silyl group (e.g., TBDMS) for staged deprotection. The KHF₂ selectivity data demonstrate that phenolic TBDMS ethers are cleaved at room temperature within 30 min, whereas benzylic TBDMS ethers require 60 °C for 13–17 h . This >26-fold difference in reaction time enables clean orthogonal deprotection in bis-silylated intermediates, making CAS 138585-08-7 the go-to building block for convergent oligomer assembly.

Green Chemistry Solvent-Free Protection of 4-Hydroxybenzyl Alcohol Using TBDMS-NH₂

For laboratories targeting greener synthetic routes, 4-(tert-Butyldimethylsiloxy)benzyl alcohol can be prepared from 4-hydroxybenzyl alcohol using TBDMS-NH₂ under solvent-free conditions . Unlike the conventional TBDMS-Cl/imidazole/DMF method, the TBDMS-NH₂ route avoids HCl generation and eliminates DMF waste streams. The resulting TBDMS ether retains the full stability profile (10⁴-fold over TMS) and is fully compatible with subsequent selective deprotection protocols.

Building Block for Hydrogen Peroxide-Responsive Polymer Precursors

4-Hydroxybenzyl alcohol is a known precursor for H₂O₂-responsive copolyoxalate nanoparticles used in drug delivery . When the phenolic –OH must be protected during polymerization or nanoparticle formulation—yet remain removable under mild, non-acidic fluoride conditions—the TBDMS-protected derivative (CAS 138585-08-7) provides the requisite balance. The 10⁴-fold hydrolytic stability advantage over TMS [1] ensures the protecting group survives aqueous polymerization media, while TBAF or KHF₂ cleanly unmasks the phenol post-formulation without degrading the oxalate backbone.

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